molecular formula C22H21N3O5 B2956415 N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899968-22-0

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2956415
CAS No.: 899968-22-0
M. Wt: 407.426
InChI Key: XJMKTWPZZWDQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a dihydropyridazinone core substituted with a 2,5-dimethoxyphenyl group and linked via an acetamide bridge to a 4-acetylphenyl moiety.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14(26)15-4-6-16(7-5-15)23-21(27)13-25-22(28)11-9-19(24-25)18-12-17(29-2)8-10-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMKTWPZZWDQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the phenyl group with methoxy substituents, and finally, the acetamide group is added. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process would also need to be designed to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Core Structure Substituents/R-Groups Key Features vs. Target Compound Source
N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (Target) Dihydropyridazinone 2,5-dimethoxyphenyl; 4-acetylphenyl Reference compound with balanced lipophilicity/polarity
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) Pyrimidinone-thioacetamide 4-phenylthiazole; 4-amino-6-oxopyrimidinyl Thioether linkage; thiazole ring enhances rigidity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-acetamide 6-CF3-benzothiazole; 2,5-dimethoxyphenyl CF3 group increases metabolic stability and lipophilicity
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-acetamide 6-Cl-benzothiazole; 2,5-dimethoxyphenyl Chlorine substituent enhances electronegativity
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide (Compound o) Tetrahydropyrimidinyl 2,6-dimethylphenoxy; diphenylhexane Macrocyclic structure; complex stereochemistry

Structural and Functional Insights:

Core Heterocycle Variations: The target compound’s dihydropyridazinone core differs from pyrimidinone (Compound 18) and benzothiazole (EP 3 348 550A1 derivatives). Dihydropyridazinones are less common in drug discovery but may offer unique hydrogen-bonding interactions due to the keto group at position 6 . Benzothiazole-containing analogs (EP 3 348 550A1) prioritize metabolic stability through electron-withdrawing groups (e.g., CF3, Cl), which the target compound lacks .

Substituent Effects: The 2,5-dimethoxyphenyl group is shared with several analogs, suggesting its role in π-π stacking or receptor binding. However, the target compound pairs this with a 4-acetylphenyl group, whereas benzothiazole analogs use halogen/CF3 substituents for enhanced lipophilicity .

Synthetic Routes :

  • The target compound’s synthesis involves alkylation under basic conditions (similar to Compound 18), while benzothiazole derivatives likely require coupling of pre-functionalized benzothiazole intermediates .

Biological Implications (Hypothetical): The dihydropyridazinone core may confer selectivity for enzymes sensitive to six-membered lactam rings (e.g., phosphodiesterases). In contrast, benzothiazole derivatives (EP 3 348 550A1) are often explored as kinase inhibitors due to their planar aromatic systems . The absence of strong electron-withdrawing groups (e.g., CF3) in the target compound might reduce cytotoxicity compared to benzothiazole analogs, as seen in tetrazolium-based cytotoxicity assays for related structures .

Biological Activity

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • 4-Acetylphenyl group
  • Dihydropyridazin ring
  • 3-(2,5-dimethoxyphenyl) moiety

This combination of functional groups may influence its reactivity and interactions with biological targets, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study assessed the compound's efficacy against various cancer cell lines using an MTT assay to evaluate cell viability post-treatment.

Key Findings:

  • The compound displayed selective cytotoxicity towards A549 human lung adenocarcinoma cells.
  • At a concentration of 100 µM for 24 hours, it reduced cell viability significantly compared to control treatments.

Table 1: Anticancer Activity of this compound

TreatmentCell LineViability (%)IC50 (µM)
ControlA549100-
CompoundA5496425
CompoundHSAEC1-KT78-

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. The screening involved testing against strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Key Findings:

  • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Klebsiella pneumoniae32
Staphylococcus aureus16
Escherichia coli64

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor modulation : It could modulate receptor activity that influences cell signaling pathways related to survival and apoptosis.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally related acetamide-pyridazine derivatives typically involves multi-step protocols, including nucleophilic substitution, cyclization, and coupling reactions. For example, highlights controlled copolymerization strategies using catalysts like ammonium persulfate (APS) and temperature optimization (e.g., 60–80°C) to enhance reaction efficiency. For this compound, prioritize:
  • Stepwise functionalization : Introduce the 2,5-dimethoxyphenyl group via Buchwald-Hartwig coupling before acetylphenol integration.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the dihydropyridazinone core .
  • Optimization : Employ design of experiments (DoE) to evaluate variables (temperature, catalyst loading, and stoichiometry) and mitigate side reactions like over-oxidation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Acetamide derivatives with labile functional groups (e.g., dihydropyridazinone) require stringent storage conditions:
  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation (similar to protocols in ).
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetylphenyl moiety.
  • Handling : Work under inert atmospheres (argon/nitrogen) during synthesis to preserve redox-sensitive groups .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer : Structural elucidation of the dihydropyridazinone core and substituted acetamide groups requires:
  • 2D NMR (HSQC, HMBC) : To assign proton-carbon correlations, particularly for distinguishing methoxy regioisomers (e.g., 2,5- vs. 3,4-dimethoxyphenyl configurations) .
  • X-ray crystallography : Resolve tautomeric forms of the dihydropyridazinone ring (e.g., keto-enol equilibrium) (as exemplified in for pyrimidinone analogs).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula integrity, especially for halogenated impurities (e.g., bromine adducts from side reactions) .

Q. How can researchers address discrepancies in biological activity data across different in vitro models?

  • Methodological Answer : Contradictory activity profiles (e.g., kinase inhibition vs. cytotoxicity) may arise from:
  • Assay variability : Standardize protocols for cell lines (e.g., ATP levels in kinase assays) and validate using positive controls ( emphasizes rigorous experimental design).
  • Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes from multiple species) to identify species-specific degradation pathways.
  • Epistatic effects : Use transcriptomic profiling (RNA-seq) to contextualize off-target interactions in complex models .

Q. What computational strategies can predict binding interactions between this compound and target proteins?

  • Methodological Answer : Combine:
  • Molecular docking (AutoDock Vina) : Model interactions with conserved catalytic sites (e.g., ATP-binding pockets in kinases).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
  • Free-energy calculations (MM/PBSA) : Quantify binding affinities for SAR refinement (refer to ’s focus on pyrazolo-pyrimidine scaffold optimization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.